N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Historical Context of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic chemistry emerged as a distinct discipline in the early 19th century, with foundational discoveries such as the isolation of alloxan from uric acid in 1818. By the mid-1800s, systematic studies on nitrogen- and sulfur-containing rings laid the groundwork for modern drug discovery. Today, heterocycles constitute over 60% of pharmaceutical agents due to their structural diversity and bioisosteric compatibility with biomolecules. The integration of oxygen (e.g., furans), sulfur (e.g., thiadiazoles), and nitrogen into aromatic systems enables precise modulation of electronic properties and binding affinities, making these scaffolds indispensable in rational drug design.
Table 1: Milestones in Heterocyclic Chemistry
Significance of 1,2,3-Thiadiazole Derivatives in Research
1,2,3-Thiadiazoles exhibit unique electronic configurations due to their S-N-N bond network, which facilitates interactions with biological targets. The 1,2,3-thiadiazole-5-carboxamide moiety, in particular, has demonstrated broad-spectrum bioactivity, including antimicrobial and anticancer properties. For example, derivatives synthesized via selenium dioxide oxidative ring closure show enhanced stability and target specificity compared to non-heterocyclic analogs. Recent advances in regioselective functionalization at the 4- and 5-positions (e.g., methyl substitution at C4) have further optimized their pharmacokinetic profiles.
Importance of Furan-Containing Heterocycles
Furan rings contribute critical pharmacophoric features through their conjugated π-system and oxygen lone pairs. Clinically approved furan derivatives such as nitrofurantoin (antibacterial) and ranitidine (antiulcer) underscore their therapeutic versatility. The furan-2-yl group in N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide enhances membrane permeability due to its moderate lipophilicity (LogP ≈ 2.1). Additionally, furans participate in hydrogen bonding via their oxygen atom, improving target engagement in enzymes like cyclooxygenase-2 and acetylcholinesterase.
Research Rationale and Objectives
The structural hybrid of 1,2,3-thiadiazole and furan in this compound represents a strategic fusion of two high-value pharmacophores. This compound’s thiomorpholinoethyl linker introduces conformational flexibility while maintaining metabolic stability through sulfur’s electron-rich environment. Current research objectives focus on:
- Elucidating structure-activity relationships (SAR) through systematic substitution studies
- Evaluating in vitro efficacy against multidrug-resistant pathogens
- Developing scalable synthetic routes using green chemistry principles
Table 2: Key Structural Features and Hypothesized Roles
| Component | Role |
|---|---|
| 1,2,3-Thiadiazole-5-carboxamide | Enhances hydrogen bonding capacity |
| Furan-2-yl | Improves bioavailability |
| Thiomorpholinoethyl | Modulates solubility and half-life |
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-10-13(22-17-16-10)14(19)15-9-11(12-3-2-6-20-12)18-4-7-21-8-5-18/h2-3,6,11H,4-5,7-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMKDBWHDFKDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure:
- IUPAC Name: N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Molecular Formula: C18H24N4O2S2
- Molecular Weight: Approximately 396.52 g/mol
Structural Representation:
The compound features a furan ring, a thiomorpholine moiety, and a thiadiazole group, which contribute to its unique properties and potential biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 63.2 ± 2.9 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 3.62 | Inhibition of ERK1/2 kinase activity |
| HepG2 (Liver Cancer) | 84.9 ± 5.9 | Modulation of cell cycle progression |
| HCT116 (Colon Cancer) | 8 | Interference with tubulin polymerization |
The compound's mechanism of action largely involves interactions with specific proteins and pathways that regulate cell proliferation and apoptosis. For instance, it has been observed to induce apoptosis in cancer cells through the activation of caspases 3, 8, and 9 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.
Study on Anticancer Activity
A recent study evaluated the anticancer activity of various thiadiazole derivatives, including our compound of interest. The results indicated that compounds with structural similarities exhibited significant antiproliferative effects against multiple cancer types:
- Methodology: The study utilized the MTT assay to assess cell viability across different cancer cell lines.
- Findings: The tested compound demonstrated selective toxicity towards cancer cells while sparing normal cells.
Mechanistic Insights
Further investigations into the mechanism revealed that this compound interacts with key signaling pathways involved in cell growth and survival. For example:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial activities. For instance, derivatives similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have shown effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Bacillus subtilis | Antibacterial | |
| Salmonella sp. | Antibacterial | |
| Pseudomonas sp. | Antibacterial | |
| Xanthomonas oryzae | Antimicrobial |
The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented extensively. Studies have shown that certain analogs exhibit significant cytotoxic effects against various cancer cell lines:
- Breast Cancer Cells : Some synthesized compounds demonstrated higher inhibitory activities compared to standard chemotherapeutic agents.
The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation, although further studies are needed to elucidate these mechanisms fully.
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against plant pathogens. The results indicated that some compounds exhibited stronger activity than commercial bactericides, highlighting the potential agricultural applications of these compounds in crop protection strategies .
Antitumor Activity Assessment
Another investigation focused on the synthesis and testing of 1,3,4-thiadiazole derivatives for their antitumor properties. The study found that specific derivatives showed significant cytotoxicity against breast cancer cell lines when compared to standard treatments .
Comparison with Similar Compounds
Research Implications and Gaps
- Experimental Needs :
- Binding Studies : Assess affinity for calcium channels or microbial targets.
- ADME Profiling : Evaluate solubility, stability, and metabolism relative to analogs.
- Limitations: No direct bioactivity data exist in the provided evidence; comparisons are speculative and require validation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can purity be validated?
- Methodological Answer : The synthesis of thiadiazole derivatives often involves cyclization reactions in aprotic solvents like DMF or acetonitrile under reflux. For example, similar compounds were synthesized via iodine-mediated cyclization of thiourea intermediates in DMF with triethylamine as a base, yielding thiadiazole cores . Post-synthesis, purity can be validated using thin-layer chromatography (TLC) with silica gel plates (e.g., Merck Silica Gel 60 F254) and structural confirmation via and NMR spectroscopy in DMSO- (400 MHz) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm the presence of furan (δ 6.3–7.2 ppm), thiomorpholine (δ 2.5–3.5 ppm), and thiadiazole (δ 8.0–9.0 ppm) protons .
- TLC : For monitoring reaction progress using ethyl acetate/hexane (1:1) as a mobile phase .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with known activities of thiadiazole derivatives:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between structurally similar thiadiazole derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -CF) on the thiadiazole ring enhance antimicrobial activity but may reduce solubility, complicating dose-response relationships .
- Thiomorpholine vs. morpholine : The sulfur atom in thiomorpholine increases lipophilicity, potentially altering membrane permeability in bacterial assays .
- Statistical tools : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity data .
Q. How can reaction mechanisms for thiadiazole formation be experimentally validated?
- Methodological Answer :
- Isotopic labeling : Introduce -labeled reagents to track nitrogen incorporation during cyclization.
- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates (e.g., thiourea derivatives) .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map energy barriers for key steps like sulfur extrusion .
Q. What advanced computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ProTox-II to estimate logP, BBB permeability, and hepatotoxicity.
- Docking studies : AutoDock Vina to simulate binding to target proteins (e.g., E. coli DNA gyrase for antimicrobial activity) .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
